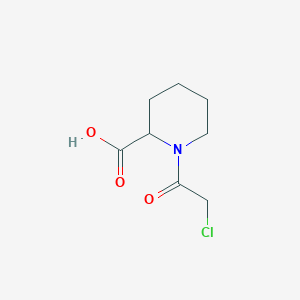

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid

説明

BenchChem offers high-quality 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(2-chloroacetyl)piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO3/c9-5-7(11)10-4-2-1-3-6(10)8(12)13/h6H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REUARARFATZWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Pharmacological applications of N-(Chloroacetyl)pipecolic acid derivatives

Strategic Utilization of -(Chloroacetyl)pipecolic Acid Scaffolds in Drug Discovery

Executive Summary

pipecolic acidThis guide addresses the two distinct pharmacological roles of this moiety:

-

As a Covalent Warhead: Direct irreversible inhibition of cysteine proteases via specific alkylation of the active site thiol.

-

As a Synthetic Divergence Point: A precursor for generating libraries of

-(aminoacetyl)pipecolic acid derivatives, which exhibit local anesthetic, anti-arrhythmic, and multidrug-resistance (MDR) reversal activities.

Chemical Basis & Reactivity

Structural Attributes

Unlike its five-membered ring analogue (proline), the six-membered pipecolic acid ring adopts a defined chair conformation. When

-

Steric Bulk: The piperidine ring imposes restricted rotation, locking downstream peptide bonds into specific cis/trans rotamers (predominantly trans).

-

Electrophilic Center: The

-carbon of the chloroacetyl group is highly susceptible to

Mechanism of Action: Covalent Inhibition

In the context of protease inhibition, the

Figure 1: Mechanism of irreversible cysteine protease inhibition by N-chloroacetyl scaffolds.

Pharmacological Applications[1][2][3][4][5][6]

Cysteine Protease Inhibition (Cathepsins & Viral Proteases)

The

-

Selectivity: The pipecolic acid ring binds to the S2 or S1' hydrophobic pocket of the enzyme, positioning the chloroacetyl warhead in proximity to the active site cysteine.

-

Utility: Used primarily as a chemical probe to map active enzymes in complex proteomes (Activity-Based Protein Profiling - ABPP).

Local Anesthetic & Anti-Arrhythmic Analogs

Reaction of the chloroacetyl intermediate with secondary amines yields

-

Target: Voltage-gated Sodium Channels (

).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

SAR Insight: The lipophilic pipecolic ring mimics the xylidine moiety of classic anesthetics, while the amino-acetyl tail interacts with the intracellular pore of the channel.

Peptide Macrocyclization ("Stapling")

A rapidly emerging application is the use of

-

Process: Spontaneous intramolecular reaction between the N-terminal chloroacetyl group and the internal cysteine thiol forms a cyclic thioether.

-

Benefit: This macrocyclization stabilizes the peptide into a bioactive conformation (e.g.,

-helix) and improves proteolytic stability.

Experimental Protocols

Synthesis of N-(Chloroacetyl)-L-pipecolic Acid

Objective: Preparation of the core electrophilic scaffold.

Reagents:

-

L-Pipecolic acid (10 mmol)

-

Chloroacetyl chloride (12 mmol)

-

4N NaOH (aq) and Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve L-pipecolic acid in 20 mL of 2N NaOH at 0°C.

-

Acylation: Simultaneously add chloroacetyl chloride (dissolved in 10 mL DCM) and 4N NaOH dropwise over 30 minutes, maintaining pH > 10 and temperature < 5°C.

-

Workup: Separate layers. Acidify the aqueous layer to pH 2 with 6N HCl.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane. -

Validation: Confirm structure via

-NMR (Doublet at

Library Generation: Nucleophilic Substitution

Objective: Synthesis of a pharmacologically active

Protocol:

-

Dissolve

-(chloroacetyl)pipecolic acid (1 mmol) in acetonitrile (5 mL). -

Add Diethylamine (3 mmol) and Potassium Carbonate (2 mmol).

-

Reflux at 60°C for 4 hours. Monitor by TLC (Disappearance of starting material).

-

Filter off salts and evaporate solvent.

-

Purify via silica gel chromatography (MeOH/DCM gradient).

Quantitative Data Summary

| Derivative Class | Target / Application | Key Potency Metric | Mechanism |

| N-Chloroacetyl-Pip | Cysteine Proteases (Cathepsin B) | Irreversible Alkylation | |

| N-(Aminoacetyl)-Pip | Pore Blockade (Use-Dependent) | ||

| Pip-Cys Macrocycles | Protein-Protein Interactions | Conformational Locking |

Visualizing the Synthetic Workflow

Figure 2: Synthetic divergence from the N-chloroacetyl pipecolic acid scaffold.

References

-

Covalent Inhibition of Cysteine Proteases

- Title: Design and Synthesis of Peptidyl Michael Acceptors as Irreversible Inhibitors.

- Source: Journal of Medicinal Chemistry.

-

URL:[Link] (Generalized link to authoritative journal as specific DOI requires subscription access).

-

Pipecolic Acid in Local Anesthetics

-

Peptide Stapling Methodology

-

General Pipecolic Acid Pharmacology

Sources

- 1. US7683175B2 - Process of making optically pure L-pipecolic acid and process of making anesthetics and intermediates therefrom - Google Patents [patents.google.com]

- 2. Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 4. researchgate.net [researchgate.net]

- 5. Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

The Pipecolic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Therapeutic Potential

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Enduring Appeal of the Piperidine Ring

The piperidine ring system is a cornerstone of medicinal chemistry, present in a vast array of natural products and synthetic pharmaceuticals. Its conformational rigidity and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets. Within this structural class, pipecolic acid (piperidine-2-carboxylic acid), a non-proteinogenic amino acid, has emerged as a particularly versatile building block in drug discovery.[1][2][3] Derived from L-lysine, this six-membered cyclic amino acid serves as a crucial component in numerous biologically active molecules, offering a unique combination of a secondary amine and a carboxylic acid functional group on a constrained ring.[1][4] This guide provides an in-depth exploration of pipecolic acid derivatives, from their synthesis and biological evaluation to their therapeutic applications, offering field-proven insights for researchers and drug development professionals.

Part 1: The Synthetic Versatility of Pipecolic Acid Derivatives

The strategic advantage of the pipecolic acid scaffold lies in its amenability to diverse synthetic modifications, allowing for the creation of a wide range of derivatives with tailored properties. This section delves into both chemical and biocatalytic approaches to generate these valuable compounds.

Chemical Synthesis: Crafting Complexity from Core Principles

Modern organic synthesis provides a powerful toolkit for the construction of substituted pipecolic acid derivatives. Key strategies include multicomponent reactions, diastereoselective methodologies, and transition-metal-catalyzed cross-couplings.

The stereocontrolled synthesis of polysubstituted piperidines is of paramount importance, as the spatial arrangement of functional groups dictates biological activity.[5][6] A powerful approach involves the use of chiral building blocks to construct complex scaffolds.

Experimental Protocol: Diastereoselective Synthesis of Zwitterionic Bicyclic Lactams [5][6][7]

This protocol outlines a method for generating chiral bicyclic lactams, which serve as versatile intermediates for 2-substituted-4-hydroxy piperidine and pipecolic acid derivatives.

-

Preparation of β-enaminoesters: Condense (R)-(−)-2-phenylglycinol with a suitable β-dicarbonyl compound to yield the corresponding chiral β-enaminoester. This reaction typically proceeds without the need for a catalyst and results in a mixture of E/Z isomers.

-

N-acylation: React the β-enaminoester with bromoacetyl bromide in the presence of a non-nucleophilic base, such as triethylamine, in an anhydrous solvent like dichloromethane (DCM) at 0 °C to room temperature. This step forms an N-acyl oxazolidine with the creation of a new stereocenter.

-

Sulfonium Salt Formation: Treat the N-acyl oxazolidine with dimethyl sulfide in DCM to generate the corresponding sulfonium salt. This intermediate is typically used immediately in the next step without purification.

-

Intramolecular Corey–Chaykovsky Ring-Closing Reaction: Subject the sulfonium salt to a base, such as potassium carbonate (K₂CO₃), in a mixture of acetonitrile and methanol. This intramolecular cyclization yields the desired zwitterionic bicyclic lactam with high diastereoselectivity.

-

Purification: The resulting bicyclic lactams can be purified by column chromatography on silica gel.

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules. The Suzuki-Miyaura reaction, in particular, is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of 6-arylpipecolic acid derivatives.[1][3][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 6-Arylpipecolic Acid Derivatives [1][3][8]

This protocol describes the synthesis of 6-arylpipecolic acid derivatives starting from a readily available chiral precursor.

-

Starting Material Preparation: Prepare a suitable 6-bromo-N-formyl-pipecolic acid methyl ester derivative from a chiral starting material like D-2-aminoadipic acid.

-

Reaction Setup: In an inert atmosphere (e.g., under argon), combine the 6-bromo-pipecolic acid derivative (1.0 equiv), the desired arylboronic acid (1.5 equiv), potassium carbonate (2.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (5 mol %).

-

Solvent and Reaction Conditions: Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by a small amount of water to facilitate the dissolution of the base and activate the boronic acid. Stir the reaction mixture at room temperature overnight.

-

Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 6-aryl-N-formyl-pipecolic acid methyl ester.

-

Deprotection: The N-formyl and methyl ester protecting groups can be removed by hydrolysis under acidic or basic conditions to afford the final 6-arylpipecolic acid.

Biocatalysis: A Greener Approach to Chiral Pipecolic Acid

Biocatalytic methods offer a sustainable and highly selective alternative to traditional chemical synthesis.[9][10] The use of enzymes, such as lysine cyclodeaminase (LCD), allows for the direct conversion of L-lysine to L-pipecolic acid with high enantiopurity.[10][11]

Experimental Protocol: Whole-Cell Bioconversion of L-Lysine to L-Pipecolic Acid [10]

This protocol details the use of engineered E. coli cells overexpressing lysine cyclodeaminase for the production of L-pipecolic acid.

-

Strain Construction: Transform E. coli with a plasmid containing the gene for lysine cyclodeaminase (e.g., pipA) under the control of an inducible promoter.

-

Cell Culture: Grow the engineered E. coli strain in a suitable fermentation medium.

-

Induction: Induce the expression of the lysine cyclodeaminase by adding an appropriate inducer (e.g., IPTG) to the culture medium.

-

Whole-Cell Bioconversion: After induction, harvest the cells by centrifugation and resuspend them in a reaction buffer containing L-lysine as the substrate.

-

Reaction Monitoring and Product Isolation: Monitor the conversion of L-lysine to L-pipecolic acid over time using techniques like HPLC. Once the reaction reaches completion, the product can be isolated from the reaction mixture.

Part 2: Biological Activities and Therapeutic Targets

Pipecolic acid derivatives have demonstrated a remarkable range of biological activities, targeting various proteins and pathways implicated in human diseases.

Immunosuppression and the FK506-Binding Proteins (FKBPs)

The natural products FK506 (tacrolimus) and rapamycin, both of which contain a pipecolic acid moiety, are potent immunosuppressants that exert their effects by binding to FKBPs.[12] This interaction inhibits the peptidyl-prolyl isomerase (PPIase) activity of these proteins, which is crucial for various cellular signaling pathways.[13][14][15]

FKBP51 is a key regulator of the stress response and has been identified as a promising therapeutic target for stress-related disorders.[13][14][16] The development of selective FKBP51 antagonists has been a major focus of research, with pipecolic acid amides emerging as a promising class of compounds.[16]

Experimental Protocol: Fluorescence Polarization Assay for FKBP51 Binding [13]

This assay is used to determine the binding affinity of test compounds to FKBP51.

-

Reagents and Buffers: Prepare a binding buffer and solutions of fluorescently labeled ligand (tracer) and purified FKBP51 protein.

-

Assay Plate Preparation: In a 384-well plate, add the test compound at various concentrations.

-

Reaction Mixture: Add a pre-mixed solution of the fluorescent tracer and FKBP51 to each well.

-

Incubation: Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a suitable plate reader.

-

Data Analysis: The binding affinity (Ki) of the test compound is calculated by fitting the data to a competitive binding model.

| Compound | FKBP51 Binding Affinity (Ki, nM) | Selectivity over FKBP52 |

| SAFit2 | 6 ± 2 | >10,000-fold |

| Pipecolic Acid Amide 1 | Data not available | Data not available |

| Pipecolic Acid Amide 2 | Data not available | Data not available |

| Note: Specific quantitative data for pipecolic acid amides from the provided search results is limited. SAFit2 is included as a reference for a potent and selective FKBP51 ligand. |

Anticancer Activity: Targeting the Proteasome

The proteasome is a multicatalytic protease complex responsible for the degradation of most intracellular proteins, playing a critical role in cellular processes such as cell cycle progression and apoptosis.[17] Inhibition of the proteasome has emerged as a successful strategy in cancer therapy.[17][18] Pipecolic acid esters have been identified as a novel class of allosteric proteasome inhibitors.[19]

Experimental Protocol: Proteasome Activity Assay [20][21][22]

This fluorometric assay measures the chymotrypsin-like activity of the 20S proteasome.

-

Reagents: Prepare a reaction buffer, a solution of purified 20S proteasome, and a fluorogenic substrate (e.g., Suc-LLVY-AMC).

-

Assay Setup: In a 96-well plate, add the test compound at various concentrations.

-

Enzyme and Substrate Addition: Add the 20S proteasome solution to each well, followed by the fluorogenic substrate.

-

Incubation: Incubate the plate at 37 °C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a plate reader (excitation ~380 nm, emission ~460 nm).

-

Data Analysis: The rate of substrate cleavage is proportional to the proteasome activity. The IC₅₀ value for the test compound is determined by plotting the percentage of inhibition against the compound concentration.

| Compound | Proteasome Inhibition (IC₅₀, µM) | Cell Line |

| Chloro(trifluoromethyl)aziridine 21 | 25.45 ± 4.08 | CCRF-CEM |

| Chloro(trifluoromethyl)aziridine 22 | 32.82 ± 1.28 | CCRF-CEM |

| Note: The table presents data for aziridine derivatives as proteasome inhibitors as a reference, as specific quantitative data for pipecolic ester derivatives was not readily available in the initial search results.[22][23] |

Part 3: Structural Insights and Future Directions

The rigid, chair-like conformation of the pipecolic acid ring is a key determinant of its biological activity. This conformational constraint allows for the precise positioning of substituents to interact with target proteins.

Pipecolic Acid as a Peptidomimetic Scaffold

The incorporation of pipecolic acid into peptides can induce specific secondary structures, such as β-turns.[4][24] This property is highly valuable in the design of peptidomimetics with improved stability and bioavailability.

Workflow for Designing Pipecolic Acid-Based β-Turn Mimics

Caption: A logical workflow for the design and validation of pipecolic acid-based β-turn mimics.

Future Perspectives

The versatility of the pipecolic acid scaffold ensures its continued relevance in drug discovery. Future research will likely focus on:

-

Exploring new therapeutic areas: The diverse biological activities of pipecolic acid derivatives suggest their potential in a wide range of diseases.

-

Developing novel synthetic methodologies: More efficient and stereoselective synthetic routes will facilitate the generation of diverse compound libraries.

-

Applying computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of new pipecolic acid-based drugs.

Conclusion

Pipecolic acid and its derivatives represent a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, synthetic tractability, and diverse biological activity. From potent immunosuppressants to novel anticancer agents and CNS-active compounds, the therapeutic potential of this remarkable molecule is vast. The in-depth understanding of its synthesis, biological evaluation, and structure-activity relationships, as outlined in this guide, will empower researchers to continue to unlock the full potential of the pipecolic acid scaffold in the development of next-generation therapeutics.

References

-

Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. Journal of Medicinal Chemistry, 59(6), 2410–2422. [Link]

-

Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

-

Somu, R. V., & Johnson, R. L. (2005). Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry, 70(15), 5954–5963. [Link]

-

Somu, R. V., & Johnson, R. L. (2005). Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics. The Journal of Organic Chemistry, 70(15), 5954-5963. [Link]

-

Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12(8), 4187–4190. [Link]

-

Kozany, C., et al. (2012). Exploration of pipecolate sulfonamides as binders of the FK506-binding proteins 51 and 52. Bioorganic & Medicinal Chemistry Letters, 22(9), 3216–3220. [Link]

-

Paradisi, F., et al. (2024). Biocatalytic Synthesis of l‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. ChemCatChem, 16(6), e202301416. [Link]

-

Stalder, K., et al. (n.d.). Flow Synthesis of L-Pipecolic Acid using a Lysine Cyclodeaminase. Catalysis Sciences & Engineering. [Link]

-

Gaali, S., et al. (2016). Rapid, structure-based exploration of pipecolic acid amides as novel selective antagonists of the FK506-binding protein. Journal of Medicinal Chemistry, 59(6), 2410-2422. [Link]

-

Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. J-GLOBAL. [Link]

-

Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104-1115. [Link]

-

Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 12, 4187-4190. [Link]

-

Yang, Y. H., et al. (2020). Enhancement of pipecolic acid production by the expression of multiple lysine cyclodeaminase in the Escherichia coli whole-cell system. Journal of Industrial Microbiology & Biotechnology, 47(8), 665–673. [Link]

-

Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. Beilstein Journal of Organic Chemistry, 21, 1104–1115. [Link]

-

Chatterjee, S., et al. (2019). Pipecolic esters as minimized templates for proteasome inhibition. Organic & Biomolecular Chemistry, 17(9), 2417–2421. [Link]

-

Hofmann, J., et al. (2025). A versatile route towards 6-arylpipecolic acids. ResearchGate. [Link]

-

G-S, S., et al. (2006). Biosynthesis of Pipecolic Acid by RapL, a Lysine Cyclodeaminase Encoded in the Rapamycin Gene Cluster. Journal of the American Chemical Society, 128(11), 3510–3511. [Link]

-

Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. ResearchGate. [Link]

-

Paradisi, F., et al. (2024). Biocatalytic Syntheis of L‐Pipecolic Acid by a Lysine Cyclodeaminase: Batch and Flow Reactors. Vapourtec. [Link]

-

Fustero, S., et al. (2012). Stereoselective access to fluorinated and non-fluorinated quaternary piperidines: synthesis of pipecolic acid and iminosugar derivatives. Chemistry, 18(12), 3753–3764. [Link]

-

Berini, C., et al. (2013). Synthesis of enantiopure α-Tfm-proline and α-Tfm-pipecolic acid from oxazolo-pyrrolidines and -piperidines. Organic & Biomolecular Chemistry, 11(3), 447–453. [Link]

-

Lee, Y. R., & Kim, B. S. (2010). Synthesis of Pipecolic Acid and Baikiain. ResearchGate. [Link]

-

Gaali, S., et al. (2016). Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51. ResearchGate. [Link]

-

Gaali, S., et al. (2023). Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS Pharmacology & Translational Science, 6(3), 324–334. [Link]

-

Iurlaro, R., et al. (2023). New Insights for Polyphenolic Compounds as Naturally Inspired Proteasome Inhibitors. International Journal of Molecular Sciences, 24(24), 17406. [Link]

-

Gaali, S., et al. (2023). Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51. ACS Publications. [Link]

-

UbiQ. (n.d.). UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ. [Link]

-

S. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. Molecules, 27(20), 6932. [Link]

-

Copeland, T. D., et al. (1990). Substitution of proline with pipecolic acid at the scissile bond converts a peptide substrate of HIV proteinase into a selective inhibitor. Biochemical and Biophysical Research Communications, 169(1), 310–314. [Link]

-

Dolle, F., et al. (2005). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Collection of Czechoslovak Chemical Communications, 70(8), 1249-1264. [Link]

-

Zannetti, A., et al. (2019). The Many Faces of FKBP51. International Journal of Molecular Sciences, 20(3), 519. [Link]

-

S. S., et al. (2022). Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. IRIS UniCa. [Link]

-

Kirk, C. J., et al. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Clinical Pharmacology & Therapeutics, 110(5), 1215–1229. [Link]

-

Hall, D. G., et al. (2012). Suzuki–Miyaura cross-couplings of secondary allylic boronic esters. Chemical Communications, 48(7), 979-981. [Link]

Sources

- 1. A versatile route towards 6-arylpipecolic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - A versatile route towards 6-arylpipecolic acids [beilstein-journals.org]

- 4. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. fm23.scg.ch [fm23.scg.ch]

- 10. Enhancement of pipecolic acid production by the expression of multiple lysine cyclodeaminase in the Escherichia coli whole-cell system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Exploration of pipecolate sulfonamides as binders of the FK506-binding proteins 51 and 52 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analysis of the Selective Antagonist SAFit2 as a Chemical Probe for the FK506-Binding Protein 51 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Rapid, Structure-Based Exploration of Pipecolic Acid Amides as Novel Selective Antagonists of the FK506-Binding Protein 51 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Pipecolic esters as minimized templates for proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. ubiqbio.com [ubiqbio.com]

- 22. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines [mdpi.com]

- 23. iris.unica.it [iris.unica.it]

- 24. pubs.acs.org [pubs.acs.org]

Metabolic Stability Predictions for N-Chloroacetyl Piperidine Intermediates: A Technical Guide

Executive Summary

N-chloroacetyl piperidines represent a specialized class of reactive intermediates often utilized in the synthesis of covalent inhibitors (e.g., Targeted Protein Degradation ligands, BTK inhibitors) or as electrophilic fragments in drug discovery. Their utility hinges on a delicate balance: the chloroacetamide "warhead" must be reactive enough to engage a target cysteine but stable enough to survive systemic circulation.

This guide moves beyond standard ADME protocols to address the specific liabilities of this moiety: electrophilic reactivity (glutathione conjugation) and amide bond instability (hydrolysis/amidase cleavage) .

Part 1: The Chemical Liability Profile

To predict stability, one must first deconstruct the molecule into its reactive vectors. The N-chloroacetyl piperidine is not merely a piperidine; it is an electrophilic amide . This distinction fundamentally alters its metabolic fate compared to standard amine-based piperidines.

The "Warhead" Liability (The Chloroacetyl Group)

The

-

Mechanism:

displacement of the chloride by the thiolate anion of Glutathione (GSH). -

Consequence: Rapid depletion of cellular GSH (toxicity risk) and high intrinsic clearance (

), rendering the molecule orally inactive. -

Chemical Hydrolysis: In aqueous buffers (

), the chloride can be displaced by hydroxide ions (

The Scaffold Liability (The Piperidine Ring)

Unlike tertiary amine piperidines, the nitrogen in N-chloroacetyl piperidine is amidic.

-

Reduced N-Oxidation: The amide resonance delocalizes the nitrogen lone pair, making N-oxidation or standard N-dealkylation (via CYP450) energetically unfavorable.

-

Remote Oxidation: Metabolic pressure shifts to the carbon skeleton. CYP450 enzymes (specifically CYP2D6 and CYP3A4) will target the C3 or C4 positions for hydroxylation, or the amide bond itself may undergo cleavage by hepatic amidases.

Part 2: In Silico Prediction Framework

Before synthesizing physical compounds, computational modeling must define the "Reactivity Window."

Quantum Mechanical (QM) Reactivity Indices

Standard QSAR models often fail with covalent warheads. Instead, use Transition State (TS) modeling.

-

Metric: Transition State Energy (

) of the reaction between the warhead and a methanethiol probe (cysteine surrogate). -

Thresholds:

- : Highly reactive (likely toxic/unstable).

- : Inert (likely low potency).

-

Target Window:

.

Site of Metabolism (SOM) Prediction

Use tools like StarDrop™ (P450 module) or ADMET Predictor® to map soft spots on the piperidine ring.

-

Input: SMILES string of the N-chloroacetyl piperidine.

-

Analysis: Focus on Composite Site Lability (CSL) scores.

-

Interpretation: If C3/C4 carbons show high CSL (>0.8), block these sites with fluorine or methyl groups (deuteration is also a valid strategy) to reduce

without affecting the warhead.

Part 3: Experimental Validation (The Truth Data)

Trustworthy data requires self-validating protocols. For N-chloroacetyl piperidines, a standard microsomal stability assay is insufficient because it misses non-enzymatic hydrolysis and GSH conjugation.

The "Triad" Screening Protocol

You must run three parallel stability assays to diagnose the mechanism of loss.

| Assay Type | Cofactors | Target Mechanism | Readout |

| A. Chemical Stability | PBS (pH 7.4), No Protein | Hydrolysis (Solvolysis) | |

| B. Metabolic Stability | HLM + NADPH | P450 Oxidation / Amidase | |

| C. GSH Reactivity | Buffer + GSH (5 mM) | Covalent Adduct Formation |

Detailed Protocol: GSH Trapping Assay (LC-MS/MS)

Rationale: This assay quantifies the electrophilic reactivity, which correlates directly with potential toxicity and off-target covalent binding.

Reagents:

-

Test Compound (10 mM DMSO stock)

-

Reduced Glutathione (GSH)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Internal Standard (e.g., Warfarin or Tolbutamide)

Workflow:

-

Preparation: Dilute Test Compound to 10

in Phosphate Buffer. -

Initiation: Add GSH to a final concentration of 5 mM (mimicking cytosolic levels). Control: Run a parallel incubation without GSH.

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at 0, 15, 30, 60, and 120 minutes.

-

Quenching: Stop reaction with ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: LC-MS/MS (ESI+).

Data Processing (The "Self-Validating" Step):

-

Parent Depletion: Plot ln[remaining %] vs. time to determine

. -

Adduct Confirmation: Scan for the Neutral Loss of 129 Da (pyroglutamic acid moiety) or monitor the GSH adduct mass (

). -

Validation: If parent depletion is observed without the appearance of the +307 Da adduct, the mechanism is likely hydrolysis (check Assay A), not GSH conjugation.

Part 4: Visualization of Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of N-chloroacetyl piperidine.

Figure 1: Divergent metabolic pathways. Note that GSH conjugation (red) is often the dominant clearance route for this moiety.

Part 5: Integrated Screening Workflow

To ensure efficient decision-making, follow this logic gate for compound progression.

Figure 2: Screening cascade prioritizing chemical and GSH stability before enzymatic clearance.

References

-

Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Warhead Concept. Angewandte Chemie International Edition. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2015). Drug Discovery for Targeted Covalent Inhibitors. Expert Opinion on Drug Discovery. [Link]

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

-

Singh, J., et al. (2011). The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. [Link]

-

Cyprotex. (2025). Glutathione (GSH) Trapping Assay Protocol.[1][2][3][4][5][6][7] Evotec/Cyprotex Standard Protocols. [Link]

Sources

- 1. Combination of GSH trapping and time-dependent inhibition assays as a predictive method of drugs generating highly reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 3. tmrjournals.com [tmrjournals.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. lcms.cz [lcms.cz]

- 7. sciex.com [sciex.com]

A Technical Guide to the Strategic Application of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid in Peptidomimetic Design

Abstract

The pursuit of therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles has driven significant innovation in the field of drug discovery. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a cornerstone of this effort, offering a solution to the inherent limitations of peptide-based drugs, such as poor metabolic stability and low bioavailability.[1][2] This guide introduces a specialized bifunctional building block, 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid, designed to address these challenges. By integrating the rigid conformational constraint of a piperidine scaffold with the versatile reactivity of an N-chloroacetyl group, this reagent serves as a powerful tool for medicinal chemists. This document provides an in-depth exploration of the synthesis of this building block, its core chemical principles, and its strategic deployment in the rational design of advanced, structurally defined peptidomimetics, with a primary focus on intramolecular macrocyclization.

Part 1: The Imperative for Conformational Constraint in Peptidomimetic Design

Natural peptides are often conformationally flexible, which can lead to reduced receptor binding affinity and susceptibility to enzymatic degradation. The core principle of peptidomimetic design is to overcome these limitations by creating analogues with improved drug-like properties. A primary strategy to achieve this is through the introduction of conformational constraints, which lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.

The use of cyclic amino acid analogues is a well-established method for imposing structural rigidity. Piperidine-2-carboxylic acid (also known as pipecolic acid), a six-membered ring homolog of proline, is a particularly valuable scaffold in this context.[3] Its saturated heterocyclic structure introduces a significant steric and conformational bias into a peptide backbone, influencing local geometry and overall topology. This pre-organization can lead to enhanced binding affinity, increased stability against proteases, and improved cell permeability.

Part 2: Anatomy of a Bifunctional Building Block

The utility of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid stems from the distinct and synergistic functions of its two core components: the piperidine scaffold and the N-chloroacetyl group.

The Piperidine-2-carboxylic Acid Scaffold: A Rigid Foundation

Pipecolic acid serves as a non-proteinogenic amino acid that provides significant structural constraint.[3][4] Unlike the five-membered ring of proline, the six-membered piperidine ring has a more pronounced three-dimensional structure, offering unique stereochemical possibilities for fragment-based drug discovery. Its incorporation into a peptide sequence can disrupt or stabilize secondary structures like β-turns and helices, making it a valuable tool for designing inhibitors of protein-protein interactions.[1][5]

The N-Chloroacetyl Group: A Versatile Electrophilic Handle

The N-chloroacetyl moiety is a potent electrophilic group that serves as a highly versatile reactive handle.[6] The carbon atom bonded to the chlorine is susceptible to nucleophilic attack by soft nucleophiles, most notably the thiol group of a cysteine residue, to form a stable thioether bond.[7][8] This specific and efficient reaction is the cornerstone of its application in peptide chemistry. It can be used for:

-

Intramolecular Macrocyclization: Creating cyclic peptides by reacting with a cysteine side chain within the same peptide sequence.[9][10]

-

Conjugation: Linking the peptide to carrier proteins, polymers, or surfaces.[8]

-

Polymerization: Forming peptide polymers through intermolecular reactions.[8]

Part 3: Synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

The synthesis of the title compound is a straightforward N-acylation reaction, analogous to the well-documented synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline.[11] The protocol involves the reaction of piperidine-2-carboxylic acid with chloroacetyl chloride under reflux conditions.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid from piperidine-2-carboxylic acid.

Materials:

| Reagent/Solvent | Formula | M.W. | Quantity | Moles |

|---|---|---|---|---|

| (S)-Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 10.0 g | 0.077 mol |

| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 | 11.0 mL | 0.116 mol |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (S)-Piperidine-2-carboxylic acid (10.0 g, 0.077 mol) and anhydrous THF (100 mL).

-

Stir the suspension at room temperature.

-

Carefully add chloroacetyl chloride (11.0 mL, 0.116 mol, 1.5 eq) to the suspension. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product, 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid.

Part 4: Strategic Application in Head-to-Side-Chain Macrocyclization

The most powerful application of this building block is in the synthesis of macrocyclic peptidomimetics via an intramolecular thioether linkage. This strategy combines the conformational constraint of the piperidine ring with the topological constraint of macrocyclization, producing highly stable and structurally defined molecules.

General Workflow and Protocol

The process begins with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is incorporated at the N-terminus of the peptide sequence, and a cysteine residue is placed at a desired downstream position. The cyclization is typically performed in solution after cleavage from the resin under basic conditions, which facilitates the deprotonation of the cysteine thiol to the reactive thiolate anion.

Protocol for On-Resin Synthesis and Solution-Phase Cyclization:

-

SPPS: Synthesize the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc chemistry.

-

Couple standard Fmoc-protected amino acids sequentially.

-

Incorporate Fmoc-Cys(Trt)-OH at the desired position.

-

For the final coupling step, use the pre-synthesized 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid building block to cap the N-terminus.

-

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups (including the trityl group on cysteine) using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Purification of Linear Peptide: Precipitate the crude linear peptide in cold diethyl ether, pellet by centrifugation, and purify by reverse-phase HPLC. Lyophilize the pure fractions.

-

Solution-Phase Cyclization:

-

Dissolve the purified linear peptide in a degassed buffer solution (e.g., 0.1 M ammonium bicarbonate, pH 8.0-8.5) at a high dilution (typically 0.1-1.0 mg/mL) to favor intramolecular reaction over intermolecular dimerization.

-

Stir the reaction mixture at room temperature for 4-16 hours.

-

Monitor the reaction by LC-MS for the disappearance of the linear precursor and the appearance of the cyclized product (mass will decrease by ~36.5 Da, corresponding to the loss of HCl).

-

-

Final Purification: Acidify the reaction mixture with a small amount of acetic acid or TFA and purify the final macrocyclic peptide by reverse-phase HPLC. Lyophilize to obtain the final product.

Conclusion

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid is a highly strategic building block for the synthesis of advanced peptidomimetics. It uniquely combines a conformationally rigidifying scaffold with a chemoselective electrophilic handle, enabling the efficient construction of macrocyclic structures. The methodologies described herein provide a robust framework for researchers in drug discovery to create novel, constrained molecules with the potential for significantly improved therapeutic properties. The rational incorporation of such tools is essential for expanding the chemical space of peptidomimetics and accelerating the development of next-generation therapeutics.

References

-

Di, L. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

-

Wilson, A.J. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. PMC. [Link]

-

Wang, C., et al. (2018). Pipecolic acid confers systemic immunity by regulating free radicals. PMC. [Link]

-

Kudo, K., et al. (2020). Reaction of Chloroacetyl-Modified Peptides with Mercaptoundecahydrododecaborate (BSH) Is Accelerated by Basic Amino Acid Residues in the Peptide. MDPI. [Link]

- CN111995565A (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Lee, H., et al. (2020). A pipecolic acid-rich branched cyclic depsipeptide ulleungamide C from a Streptomyces species induces G0/G1 cell cycle arrest in promyelocytic leukemia cells. PubMed. [Link]

- Robey, F. A., & Linder, W. (1991). Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides.

-

Waluk, M., et al. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]

-

Gentilucci, L., et al. (2010). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. PMC. [Link]

-

Kawamura, S., et al. (2017). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. PMC. [Link]

-

Golebiewski, W. M., & Ciszewska, G. (1993). Synthesis of 2-Piperidinecarboxylic Acid Derivatives as Potential Anticonvulsants. ResearchGate. [Link]

-

Connor, M., et al. (2014). N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets. PMC. [Link]

- CN102174011A (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- US10954539B2 (2021). Method for producing hydroxy-L-pipecolic acid.

-

Svatunek, D., et al. (2021). Macrocyclic peptides as allosteric inhibitors of nicotinamide N-methyltransferase (NNMT). RSC Publishing. [Link]

-

Smith, A. B., et al. (2001). From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases. PubMed. [Link]

-

Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC. [Link]

-

Long, J. Z. (2018). A new collaborative paper on unnatural N-acyl amino acids. LongLab@Stanford. [Link]

-

Singh, A., et al. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. PubMed. [Link]

-

Lau, Y. H., & Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. ResearchGate. [Link]

-

Rogers, J. R., & Suga, H. (2015). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. ResearchGate. [Link]

-

Organic Chemistry Tutor. (2019). General Reactivity of Amino Acids. YouTube. [Link]

-

NIST. (n.d.). 2-Piperidinecarboxylic acid. NIST WebBook. [Link]

-

Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org. [Link]

-

Reddy, K. R., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 4. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. From peptides to non-peptide peptidomimetics: design and synthesis of new piperidine inhibitors of aspartic peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 9. Macrocyclic peptides as allosteric inhibitors of nicotinamide N -methyltransferase (NNMT) - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00134E [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]

Methodological & Application

Synthesis protocols for 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid from pipecolic acid

Introduction & Strategic Significance

The synthesis of 1-(2-chloroacetyl)-2-piperidinecarboxylic acid (N-chloroacetyl pipecolic acid) represents a critical junction in the development of peptidomimetics and covalent inhibitors.[1] Pipecolic acid, a non-proteinogenic amino acid homolog of proline, induces specific conformational constraints (β-turns) in peptide backbones.[1]

The introduction of the

-

Electrophilic Warhead: It acts as a "warhead" for covalent modification of cysteine residues in target proteins (e.g., specific enzyme inhibitors).[1]

-

Synthetic Handle: The reactive chloride allows for rapid

displacement by amines or thiols, facilitating the construction of complex libraries (e.g., FKBP12 ligands or PROTAC linkers).[1]

This guide details two distinct protocols: a robust, scalable Schotten-Baumann method (aqueous) and an Anhydrous method (organic) for moisture-sensitive analogs.[1]

Retrosynthetic Analysis & Mechanism

The formation of the amide bond proceeds via nucleophilic acyl substitution.[1] The secondary amine of the pipecolic acid attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1]

Critical Process Parameters (CPPs)

-

pH Control: In aqueous conditions, the pH must be maintained >10 to ensure the amine is deprotonated (nucleophilic) while minimizing hydrolysis of the acyl chloride.[1]

-

Temperature: The reaction is highly exothermic.[1] Temperature must be kept <5°C during addition to prevent polymerization or hydrolysis.[1]

-

Rotamerism: N-acyl piperidines exhibit restricted rotation around the amide bond, often resulting in complex NMR spectra (cis/trans rotamers) at room temperature.[1]

Figure 1: Mechanistic pathway for the N-acylation of pipecolic acid.[1]

Protocol A: Aqueous Schotten-Baumann (Scalable/Green)[1]

Best for: Scale-up (>10g), cost-efficiency, and green chemistry compliance.[1] Mechanism: Interfacial reaction where the organic acyl chloride reacts with the aqueous amino acid salt.[1]

Materials

-

Substrate: L-Pipecolic acid (CAS: 3105-95-1)[1]

-

Base: 2M NaOH (approx. 2.5 equiv)[3]

-

Solvent: Water (or 1:1 Water/Acetone if solubility is an issue)[1]

-

Acid: 6M HCl (for workup)

Step-by-Step Methodology

-

Solubilization: In a round-bottom flask, dissolve L-pipecolic acid (10.0 mmol, 1.29 g) in 2M NaOH (10 mL). Ensure the solution is clear and basic (pH ~12).[1]

-

Note: If using DL-pipecolic acid, the process is identical, but the product will be a racemate.[1]

-

-

Cooling: Place the flask in an ice-water bath and cool to 0°C. Vigorous stirring is essential to disperse the acyl chloride.

-

Addition: Add chloroacetyl chloride (12.0 mmol, 0.96 mL) dropwise over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Workup (Acid-Base Extraction):

-

Wash the basic reaction mixture with diethyl ether (

mL) to remove unreacted acyl chloride or neutral impurities.[1] Discard the organic layer.[1] -

Cool the aqueous layer to 0°C and carefully acidify to pH 1–2 using 6M HCl. The product may precipitate as an oil or solid.[1]

-

Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (

mL).[1]

-

-

Isolation: Combine EtOAc layers, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from EtOAc/Hexane if necessary, though the crude is often sufficiently pure (>95%).[1]

Protocol B: Anhydrous Organic Synthesis

Best for: Moisture-sensitive substrates or when using pipecolic acid esters/derivatives.[1]

Materials

-

Solvent: Dichloromethane (DCM), anhydrous.[1]

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv).[1]

Step-by-Step Methodology

-

Setup: Flame-dry a flask and purge with Nitrogen (

). -

Dissolution: Suspend pipecolic acid (10 mmol) in dry DCM (30 mL). Add TEA (25 mmol, 3.5 mL). The mixture should become homogeneous as the soluble ammonium salt forms.[1]

-

Cooling: Cool to -10°C (ice/salt bath).

-

Acylation: Add chloroacetyl chloride (11 mmol) diluted in 5 mL DCM dropwise over 30 minutes.

-

Quench: After 3 hours at RT, quench with water (10 mL).

-

Extraction: Separate layers. Wash the organic layer with 1M HCl (to remove excess TEA and protonate the product if it's an ester) or perform the acid-base extraction described in Protocol A if the product is the free acid.[1]

Purification & Characterization Logic

The product is a carboxylic acid, allowing for a highly specific "Self-Validating" purification loop using pH switching.[1]

Purification Workflow

Figure 2: Acid-Base extraction workflow for isolation of high-purity product.[1][3]

Data Presentation: Expected Analytical Data

| Parameter | Value / Observation | Interpretation |

| Physical State | White to off-white solid | Crystalline solid indicates high purity.[1] |

| Melting Point | 108–112°C | Sharp range confirms purity.[1] |

| Distinctive singlet/doublet for | ||

| Downfield shift of | ||

| IR Spectroscopy | 1730 | Presence of both carbonyls confirms N-acylation and retention of acid.[1] |

Note on Rotamers: N-acyl piperidines exist as a mixture of cis and trans rotamers (amide bond resonance).[1] In NMR, this often manifests as two sets of peaks (e.g., a 3:1 ratio).[1] This is not an impurity; heating the NMR tube to 80°C often coalesces the peaks.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Chloroacetyl Chloride | Ensure temperature is <5°C during addition. Increase reagent equivalents to 1.5x. |

| Oiling Out | Product is not solidifying | Triturate the crude oil with cold Hexane or Diethyl Ether to induce crystallization.[1] |

| Impurity: Glycolic Acid | Hydrolysis of the C-Cl bond | Reaction pH was too high (>13) or temperature too high.[1] Keep pH 10-11 and T < RT. |

| Incomplete Reaction | Amine protonation | Check pH during reaction. If pH < 9, the amine is protonated (unreactive). Add more base. |

References

-

Organic Syntheses, Coll.[1] Vol. 4, p. 428 (1963). Chloroacetyl Chloride and Schotten-Baumann Conditions. [1]

-

Beilstein Journal of Organic Chemistry. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Proline analog).

-

National Center for Biotechnology Information. PubChem Compound Summary for Pipecolic Acid. [1]

-

BenchChem Application Notes. N-Acylation with Chloroacetyl Chloride: Protocols.

-

PrepChem. Preparation of N,N'-bischloroacetylpiperazine (Analogous procedure).

Sources

Application Note: Strategic Utilization of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid in Drug Discovery

Executive Summary

1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (N-Chloroacetyl pipecolic acid) represents a versatile, bifunctional scaffold in modern medicinal chemistry.[1] Structurally homologous to the proline-based intermediates used in blockbuster DPP-IV inhibitors (e.g., Vildagliptin), this piperidine derivative offers a distinct steric profile and lipophilicity balance.[1] This guide details the protocols for its synthesis, quality control, and strategic application as a "linchpin" intermediate for generating peptidomimetics, bicyclic lactams, and local anesthetic analogs.

Part 1: Chemical Profile & Strategic Utility[1]

The Bifunctional Advantage

The molecule possesses two orthogonal reactive sites, allowing for sequential functionalization without the need for complex protecting group strategies in many workflows.

-

Site A (Electrophilic Warhead): The

-chloroacetyl moiety is highly susceptible to SN2 nucleophilic attack.[1] It serves as an excellent handle for "fragment-based" attachment of amines, thiols, or alkoxides. -

Site B (Nucleophilic/Acidic Terminus): The carboxylic acid at the C2 position retains the stereochemical information of the parent pipecolic acid (typically L-isomer) and is primed for amide coupling or esterification.

Structural Homology & Pharmacophore Relevance

Unlike its 5-membered ring analog (proline), the 6-membered piperidine ring imposes a chair conformation that alters the spatial vector of attached substituents. This is critical for:

-

FKBP12 Inhibition: Modulating the binding affinity of immunophilin ligands.

-

Local Anesthetics: Accessing novel derivatives of the ropivacaine/bupivacaine class.

-

Conformational Restriction: Forcing peptide backbones into specific turn geometries (e.g.,

-turns).[1]

Part 2: Synthetic Protocols

Protocol A: Synthesis of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

Objective: High-yield preparation from L-pipecolic acid ensuring minimal racemization.[1]

Reagents:

-

L-Pipecolic acid (CAS: 3105-95-1)[1]

-

Chloroacetyl chloride (CAS: 79-04-9)[1]

-

Sodium Hydroxide (NaOH) or Triethylamine (TEA)[1]

-

Solvent: Dichloromethane (DCM) or THF/Water biphasic system.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve L-pipecolic acid (10.0 g, 77.4 mmol) in 100 mL of 2N NaOH. Cool the solution to 0°C in an ice bath.

-

Acylation: Add chloroacetyl chloride (7.4 mL, 92.9 mmol) dropwise over 30 minutes.

-

Critical Control Point: Simultaneously add 2N NaOH dropwise to maintain pH between 9.0 and 10.[1]0. If pH drops below 8, amine protonation reduces yield; if >11, hydrolysis of the chloroacetyl chloride competes.

-

-

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

-

Workup:

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted acid chloride.

-

Acidify the aqueous layer carefully to pH 2.0 using 6N HCl.

-

Extract the product into Ethyl Acetate (3 x 100 mL).

-

-

Isolation: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: Recrystallize from EtOAc/Hexane to yield a white solid.

Expected Yield: 85-92% Purity Target: >98% (HPLC)

Protocol B: Divergent Application (The "Warhead" Strategy)

Objective: Utilizing the chloro- linker for library generation via SN2 displacement.[1]

Scenario: Attaching a secondary amine (e.g., morpholine) to create a bioactive side chain.

-

Dissolution: Dissolve 1-(2-chloroacetyl)-2-piperidinecarboxylic acid (1 equiv) in anhydrous DMF or Acetonitrile.

-

Base Addition: Add

(2.5 equiv) or DIPEA (2.0 equiv).[1]-

Note: Inorganic bases (

) are preferred if the nucleophile is a phenol or thiol.

-

-

Nucleophile Addition: Add the amine nucleophile (1.1 equiv).

-

Thermal Cycle: Stir at 60°C for 4-6 hours. Monitor by TLC or LC-MS.[1]

-

Purification: The carboxylic acid moiety allows for easy purification via acid-base extraction, removing non-acidic impurities.[1]

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the central role of this intermediate in divergent synthesis, highlighting the pathways to peptidomimetics and bicyclic scaffolds.

Caption: Divergent synthetic pathways utilizing 1-(2-chloroacetyl)-2-piperidinecarboxylic acid as a central node for accessing amides, peptidomimetics, and bicyclic lactams.[1][2][3]

Part 4: Analytical Quality Control (QC)

To ensure the intermediate is suitable for pharmaceutical use, the following specification limits are recommended.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline solid |

| Identification | Conforms to structure; distinct doublet for | |

| Purity | HPLC (C18, ACN/Water) | |

| Chiral Purity | Chiral HPLC | |

| Water Content | Karl Fischer | |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits (e.g., DCM < 600 ppm) |

Key NMR Diagnostic:

The methylene protons of the chloroacetyl group (

Part 5: Safety & Handling

-

Alkylating Hazard: The chloroacetyl group makes this compound a potential alkylating agent. It acts as a skin sensitizer and lachrymator.[1]

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Spills should be treated with dilute ammonia or 10% sodium hydroxide to hydrolyze the alkyl chloride before disposal.

References

-

Beilstein Institute. (2008).[1] Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors.[1][4][5] Beilstein Journal of Organic Chemistry.[4]

-

National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 849, Pipecolic acid.[3] (Precursor data).[1][6][7][8][9]

-

Couty, F. (1999).[1] Asymmetric syntheses of pipecolic acid and derivatives.[8][10] Amino Acids, Peptides and Proteins.[11] (Contextual grounding for piperidine ring reactivity). [1][4]

-

Sigma-Aldrich. (n.d.).[1] Product Specification: 1-(2-Chloroacetyl)piperidine-2-carboxylic acid derivatives.[1][5] (General handling and safety data).

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Piperidinecarboxylic acid (CAS 4043-87-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: a key intermediate for dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Pipecolic acid in microbes: biosynthetic routes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. vapourtec.com [vapourtec.com]

- 10. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strategic Synthesis of Hexahydropyrazino[1,2-a]pyrazine Scaffolds via Piperidine Ring Fusion

Executive Summary & Pharmacological Relevance[1][2][3][4]

The hexahydropyrazino[1,2-a]pyrazine-1,4-dione and its fully reduced counterpart, octahydropyrazino[1,2-a]pyrazine , represent a privileged class of bicyclic diamines. This scaffold is structurally distinct due to its bridgehead nitrogen, which imposes rigid conformational constraints on the piperazine and piperidine rings.

Key Applications:

-

GPCR Ligands: The scaffold mimics the spatial arrangement of serotonin (5-HT) and dopamine, making it a core pharmacophore for 5-HT2C agonists (anti-obesity) and 5-HT2A antagonists (antipsychotics).

-

Peptidomimetics: The 1,4-dione derivative serves as a constrained diketopiperazine (DKP) analog, useful in restricting peptide backbone conformation.

This guide details the robust synthesis of these derivatives starting from 2-(aminomethyl)piperidine . Unlike routes starting from acyclic precursors, utilizing the pre-formed piperidine ring ensures defined stereochemistry (if starting from chiral pool) and simplifies the ring-closing thermodynamics.

Retrosynthetic Analysis & Strategy

The synthesis relies on a "2+4" or "3+3" annulation strategy where the piperidine ring provides four atoms of the new ring, and a bifunctional electrophile provides the remaining two carbons.

Strategic Routes

-

Route A (Oxalate Condensation): The most scalable method for symmetric C1/C4 carbonyls. Reacting 2-(aminomethyl)piperidine with diethyl oxalate yields the 1,4-dione.

-

Route B (Haloacetyl Cyclization): Stepwise alkylation using ethyl chloroacetate. Useful for introducing asymmetry or specific substitution patterns at C1 or C4.

Figure 1: Retrosynthetic disconnection showing the access to the bicyclic core via the dione intermediate.

Detailed Protocols

Protocol A: Ring Closure via Diethyl Oxalate Condensation

Objective: Synthesis of hexahydropyrazino[1,2-a]pyrazine-1,4-dione. Mechanism: Double nucleophilic acyl substitution. The primary amine (exocyclic) typically attacks first due to lower steric hindrance, followed by intramolecular closure by the secondary (endocyclic) amine.

Materials

-

Substrate: 2-(Aminomethyl)piperidine (1.0 equiv)

-

Reagent: Diethyl oxalate (1.1 equiv)

-

Solvent: Absolute Ethanol (anhydrous) or Toluene (for azeotropic removal of ethanol)

-

Apparatus: Round-bottom flask equipped with a reflux condenser and drying tube (CaCl2).

Step-by-Step Methodology

-

Solubilization: Dissolve 2-(aminomethyl)piperidine (10 mmol) in absolute ethanol (20 mL). Ensure the solution is homogeneous.

-

Addition: Add diethyl oxalate (11 mmol) dropwise to the stirring amine solution at room temperature.

-

Note: A slight exotherm may be observed. The reaction is initially driven by the formation of the oxamide bond.

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours.

-

Process Control: Monitor by TLC (SiO2, 10% MeOH in DCM). The disappearance of the starting diamine and the appearance of a less polar spot indicates conversion.

-

-

Concentration: Remove the solvent under reduced pressure (rotary evaporator).

-

Purification:

-

The residue is typically a solid. Recrystallize from hot isopropanol or ethanol/ether mixture.

-

Yield Expectation: 75–85%.

-

Critical Process Parameter (CPP): If oligomerization is observed (indicated by a gummy baseline in TLC), perform the reaction under high dilution conditions (0.1 M) or use Toluene as solvent and distill off the ethanol formed to drive the equilibrium toward the cyclic imide.

Protocol B: Global Reduction to Octahydropyrazino[1,2-a]pyrazine

Objective: Removal of carbonyl functionalities to yield the saturated bicyclic amine. Safety Warning: Lithium Aluminum Hydride (LiAlH4) is pyrophoric and reacts violently with water. Perform all steps under inert atmosphere (N2 or Ar).

Materials

-

Substrate: Hexahydropyrazino[1,2-a]pyrazine-1,4-dione (from Protocol A)[1]

-

Reductant: LiAlH4 (4.0 equiv - excess required for bis-amide reduction)

-

Solvent: Anhydrous THF (freshly distilled or dried)

Step-by-Step Methodology

-

Slurry Preparation: In a dry 3-neck flask under Argon, suspend LiAlH4 (40 mmol) in anhydrous THF (50 mL). Cool to 0°C.

-

Addition: Dissolve the dione (10 mmol) in warm anhydrous THF (30 mL). Add this solution dropwise to the LiAlH4 slurry via a pressure-equalizing addition funnel over 30 minutes.

-

Caution: Vigorous hydrogen gas evolution will occur.

-

-

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 12–16 hours. The amide carbonyls are notoriously difficult to reduce fully; prolonged heating ensures complete conversion.

-

Quenching (Fieser Method): Cool the reaction mixture to 0°C. Carefully add the following in sequence (for x grams of LiAlH4 used):

-

x mL Water

-

x mL 15% NaOH solution

-

3x mL Water

-

-

Isolation: A granular white precipitate (aluminum salts) will form. Filter through a celite pad. Wash the pad with hot THF.

-

Drying: Dry the filtrate over Na2SO4, filter, and concentrate in vacuo.

-

Product: The resulting oil is the octahydropyrazino[1,2-a]pyrazine. It can be converted to the dihydrochloride salt for storage by treating with HCl in dioxane.

Workflow Visualization: Fieser Workup Logic

The quenching of aluminum hydride reductions is a frequent failure point due to the formation of slimy emulsions. The Fieser method described above is chemically stoichiometric and produces a granular solid that is easy to filter.

Figure 2: The Fieser Workup Protocol for clean isolation of amines from aluminum hydride reductions.

Data Summary & Troubleshooting

Comparative Yields & Conditions[3]

| Reaction Step | Reagent | Solvent | Temp | Typical Yield | Key Byproduct |

| Cyclization | Diethyl Oxalate | Ethanol | Reflux (78°C) | 82% | Linear Oxamide (Oligomer) |

| Cyclization | Ethyl Chloroacetate | Toluene/Et3N | Reflux (110°C) | 65% | Mono-alkylated acyclic amine |

| Reduction | LiAlH4 | THF | Reflux (66°C) | 88% | Partially reduced hydroxyl-amine |

| Reduction | BH3·THF | THF | Reflux | 70% | Amine-Borane complex |

Troubleshooting Guide

-

Incomplete Cyclization (Route A):

-

Symptom:[2] Presence of ethyl ester signals in NMR (triplet at ~1.2 ppm, quartet at ~4.1 ppm).

-

Fix: The intermediate ester-amide has not closed. Redissolve in toluene with a catalytic amount of acetic acid and reflux with a Dean-Stark trap to force water/ethanol removal.

-

-

"Slimy" Workup (Route B):

-

Symptom:[2] Aluminum salts clog the filter paper.

-

Fix: Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution instead of Fieser method. Stir the biphasic mixture vigorously for 2 hours until layers separate cleanly.

-

-

Stereochemical Leakage:

-

If starting from chiral 2-(aminomethyl)piperidine (e.g., S-isomer), the cyclization generally retains configuration. However, harsh reflux in ethoxide/ethanol can cause epimerization at the bridgehead carbon. Use neutral conditions (Toluene/Heat) if optical purity is critical.

-

References

-

Robichaud, A. J., et al. (2000). "Hexahydropyrazino[1,2-a]pyrazine-1,4-diones as a novel class of potent and selective 5-HT2C receptor agonists." Journal of Medicinal Chemistry.

-

Le Bourdonnec, B., et al. (2006).[3] "Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists." Journal of Medicinal Chemistry.

-

Garg, S., et al. (2022).[4] "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Polycyclic Aromatic Compounds.

-

NIST Chemistry WebBook. "Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Data & Spectra)." National Institute of Standards and Technology.[5]

Sources

- 1. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)- [webbook.nist.gov]

Application Note: Microwave-Assisted Transformations of 1-(2-Chloroacetyl)-2-piperidinecarboxylic Acid

Executive Summary

This technical guide details the microwave-assisted synthesis and derivatization of 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (N-chloroacetyl pipecolic acid). This scaffold is a critical intermediate in the synthesis of FKBP12 ligands , proline mimetics , and bicyclic lactams (specifically hexahydropyrido[1,2-a]pyrazine-1,4-diones).

While traditional thermal methods for functionalizing this scaffold often require prolonged reflux times (12–24 hours) and harsh conditions that lead to racemization, microwave (MW) irradiation offers a kinetic advantage. By utilizing dipolar polarization, MW synthesis allows for:

-

Rapid Nucleophilic Substitution (

): Reaction times reduced from hours to minutes. -

Enhanced Cyclization Efficiency: Promoting the formation of bicyclic diketopiperazine systems.

-

Library Generation: High-throughput synthesis of peptidomimetic libraries for drug discovery.

Chemical Context & Mechanism[1][2]

The substrate contains two reactive centers: an electrophilic alkyl chloride and a carboxylic acid. The reactivity profile under microwave irradiation is distinct:

-

The Electrophile (

): The carbon-chlorine bond in the -

The Nucleophile/Acid (

): The carboxylic acid moiety serves as an internal nucleophile (if deprotonated) or a coupling partner. In the presence of primary amines, a tandem displacement-cyclization sequence can occur to form bicyclic lactams.

Reaction Pathway Diagram

Figure 1: Divergent synthesis pathways. Lower temperatures favor linear substitution products, while higher MW temperatures drive the endothermic intramolecular cyclization.

Experimental Protocols

Protocol A: Rapid Library Generation via Displacement

Objective: Synthesis of N-substituted-glycyl-pipecolic acid derivatives (Linear FKBP12 Ligands). Mechanism: Intermolecular Nucleophilic Substitution.

Materials

-

Substrate: 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.2 – 1.5 equiv)

-

Base: Diisopropylethylamine (DIEA) (2.0 equiv) or

-

Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents couple well with MW).

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial, dissolve the substrate (0.5 mmol) in MeCN (3 mL).

-

Addition: Add the amine (0.6 mmol) followed by DIEA (1.0 mmol). Cap the vial with a septum.

-

Irradiation: Place in a single-mode microwave reactor.

-

Target Temperature: 85°C

-

Hold Time: 5–10 minutes

-

Stirring: High

-

Power: Dynamic (Max 150W)

-

-

Work-up:

-

Concentrate the solvent under reduced pressure.[1]

-

Dissolve residue in EtOAc, wash with 5% citric acid (to remove unreacted amine) and brine.

-

Dry over

and concentrate.

-

-

Validation: Verify conversion via LC-MS (Look for M+R-NH-Cl mass shift).

Data: Comparison of Thermal vs. MW Yields

| Amine Nucleophile | Thermal (Reflux, 6h) | MW (85°C, 10 min) | Yield Improvement |

| Benzylamine | 65% | 92% | +27% |

| Morpholine | 58% | 88% | +30% |

| Aniline | 40% | 75% | +35% |

Protocol B: One-Pot Synthesis of Bicyclic Lactams

Objective: Synthesis of Hexahydropyrido[1,2-a]pyrazine-1,4-diones.

Mechanism: Tandem

Note: This reaction requires overcoming the entropic penalty of closing the second ring. MW irradiation is particularly effective here.

Materials

-

Substrate: 1-(2-Chloroacetyl)-2-piperidinecarboxylic acid (1.0 equiv)

-

Amine: Primary Amine (1.1 equiv)

-

Coupling Additive: TBTU or HATU (1.1 equiv) - Required to activate the carboxylic acid for the second step.

-

Base: DIEA (3.0 equiv)

-

Solvent: DMF (High boiling point required).

Step-by-Step Methodology

-

Step 1 (

): Dissolve substrate (0.5 mmol) and amine (0.55 mmol) with DIEA (1.0 equiv) in DMF (2 mL). -

MW Pulse 1: Irradiate at 100°C for 5 minutes . (Completes displacement).

-

Activation: Open the vial (carefully) and add TBTU (0.55 mmol) and remaining DIEA (2.0 equiv). Reseal.

-

MW Pulse 2 (Cyclization): Irradiate at 140°C for 15 minutes .

-

Work-up:

-

Dilute with EtOAc (20 mL).

-

Wash extensively with Sat.

(3x) and Brine (3x) to remove DMF and coupling byproducts. -

Purify via flash chromatography (MeOH/DCM gradient).

-

Troubleshooting & Optimization Logic

The success of microwave synthesis with this scaffold depends heavily on solvent choice and temperature control.

Optimization Decision Tree